molecular formula C14H17NO B4299372 N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide

N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide

Cat. No. B4299372
M. Wt: 215.29 g/mol
InChI Key: MHDWGTMDKXUYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide, also known as Compound A, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. Compound A belongs to the class of small molecule inhibitors that selectively target the activity of a specific protein, making it a promising candidate for the development of new therapeutic agents. In

Mechanism of Action

The mechanism of action of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A involves the selective inhibition of Hsp90 activity. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins that are overexpressed in cancer cells. Inhibition of Hsp90 activity leads to the destabilization and degradation of these client proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound A has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. Furthermore, this compound A has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A is its high selectivity for Hsp90, which reduces the risk of off-target effects. In addition, this compound A has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound A is its low solubility in aqueous solutions, which can limit its effectiveness in in vitro and in vivo experiments.

Future Directions

There are several future directions for the development of N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A. One of the main areas of interest is the optimization of the synthesis method to improve the yield and purity of the final product. In addition, further studies are needed to explore the potential applications of this compound A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the development of new formulations and delivery methods may help to overcome the limitations of this compound A, such as its low solubility in aqueous solutions. Overall, the potential applications of this compound A in scientific research and the development of new therapeutic agents make it a promising candidate for further investigation.

Scientific Research Applications

N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-phenylacetamide A has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the development of new therapeutic agents for the treatment of cancer. This compound A has been shown to selectively target the activity of a specific protein called Hsp90, which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of Hsp90 activity has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies.

properties

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-14(3,5-2)15-13(16)11-12-9-7-6-8-10-12/h1,6-10H,5,11H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDWGTMDKXUYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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